

Application Notes: Quantitative Analysis of Hydroxyalprazolam-d4 by LC-MS/MS

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Compound of Interest

Compound Name: **Hydroxyalprazolam-d4**

Cat. No.: **B12403344**

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Introduction

Alpha-Hydroxyalprazolam is the primary active metabolite of Alprazolam, a widely prescribed benzodiazepine for anxiety and panic disorders. Accurate and sensitive quantification of its metabolites is crucial in clinical and forensic toxicology, as well as in pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as **Hydroxyalprazolam-d4**, is essential for reliable quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Deuterated internal standards co-elute with the analyte, effectively compensating for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the precision and accuracy of the results.[3][4]

This document provides a detailed protocol for the detection and quantification of Hydroxyalprazolam using **Hydroxyalprazolam-d4** as an internal standard by LC-MS/MS. The method is designed for high sensitivity and specificity in complex biological matrices such as plasma and urine.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is adapted from established methods for the extraction of benzodiazepines from biological matrices.[5][6][7]

- Sample Aliquoting: To a 1.5 mL polypropylene microcentrifuge tube, add 500 μ L of plasma sample, calibrator, or quality control sample.
- Internal Standard Spiking: Add 25 μ L of **Hydroxyalprazolam-d4** internal standard working solution (e.g., at a concentration of 100 ng/mL in methanol) to each tube.
- Alkalization: Add 100 μ L of a saturated sodium borate buffer (pH ~9) to each tube and vortex briefly to mix.[5][7]
- Extraction: Add 1 mL of an organic extraction solvent mixture, such as toluene/methylene chloride (7:3, v/v).[5][6]
- Mixing: Cap the tubes and mix on a mechanical rocker for 20-30 minutes to ensure thorough extraction.
- Centrifugation: Centrifuge the samples at 3000 \times g for 10 minutes to separate the aqueous and organic layers.
- Solvent Transfer: Carefully transfer the upper organic layer to a clean glass tube.
- Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitution: Reconstitute the dried extract in 100 μ L of the initial mobile phase (e.g., 60:40 methanol/water with 0.1% formic acid).[5][6]
- Final Centrifugation: Centrifuge the reconstituted sample at 10,000 \times g for 5 minutes to pellet any particulates.
- Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

- LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

- Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 5 μ m particle size) is commonly used.[5][6]
- Mobile Phase A: Water with 0.1% formic acid.[5][6]
- Mobile Phase B: Methanol with 0.1% formic acid.[5][6]
- Gradient: An isocratic elution with 60% Mobile Phase B at a flow rate of 250 μ L/min has been shown to be effective.[5][6]
- Injection Volume: 10-20 μ L.[8]
- Column Temperature: 40°C.
- Run Time: Approximately 5-7 minutes.

Mass Spectrometry (MS/MS)

- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- Key MS/MS Parameters:

Parameter	Setting
Capillary Voltage	Optimized for instrument, typically 1.0 - 4.0 kV
Source Temperature	270 - 350°C
Desolvation Temperature	375 - 500°C
Collision Gas	Argon
Collision Energy	Optimized for each transition

Data Presentation

Table 1: MRM Transitions and Collision Energies

Analyte	Precursor Ion (Q1) m/z	Product Ion (Q3) m/z	Collision Energy (eV)
α -Hydroxylprazolam	325.1	297.2	22
205.0	40		
Hydroxylprazolam-d4 (Internal Standard)	329.1	301.2	22
209.0	40		

Note: The MRM transitions for **Hydroxylprazolam-d4** are inferred based on the transitions for the non-deuterated compound. The precursor ion (Q1) is shifted by +4 Da due to the four deuterium atoms. The product ions (Q3) are similarly shifted. Collision energies are expected to be similar to the non-deuterated analyte but should be optimized for the specific instrument used.

Table 2: Quantitative Performance Characteristics

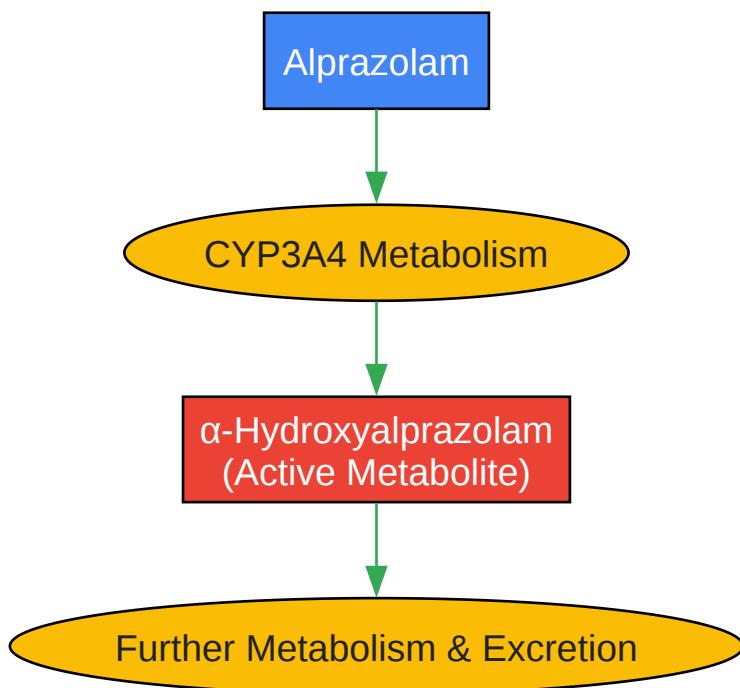
Parameter	α -Hydroxylprazolam
Linearity Range	0.05 - 50 ng/mL ^{[5][6]}
Limit of Quantification (LOQ)	0.05 ng/mL ^{[5][6]}
Intra-assay Precision (%CV)	≤ 8.4% ^{[5][6]}
Inter-assay Precision (%CV)	≤ 9.6% ^{[5][6]}
Accuracy (% Bias)	Within ± 15%

Visualizations



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Caption: Experimental workflow for the analysis of Hydroxyalprazolam.

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Caption: Metabolic pathway of Alprazolam to α -Hydroxyalprazolam.

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